Physicochemical Differentiation: LogP and Structural Metrics for 1-(4-Chlorophenyl)-2-fluoroethanone vs. 4-Chloroacetophenone
1-(4-Chlorophenyl)-2-fluoroethanone exhibits a calculated octanol/water partition coefficient (LogP) of 2.49-2.7 [1], whereas its non-fluorinated analog 4-chloroacetophenone has a reported LogP of approximately 2.0 [2]. This 0.5-0.7 unit increase in LogP represents a roughly 3-5 fold increase in lipophilicity, which is directly attributable to the presence of the α-fluoro substituent.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 - 2.7 |
| Comparator Or Baseline | 4-Chloroacetophenone: LogP ≈ 2.0 |
| Quantified Difference | ΔLogP = +0.5 to +0.7 (≈3-5× increase in lipophilicity) |
| Conditions | Calculated/predicted values from chemical databases |
Why This Matters
The quantifiably higher lipophilicity of 1-(4-chlorophenyl)-2-fluoroethanone directly impacts membrane permeability and bioavailability profiles in drug discovery contexts, making it a more suitable choice for optimizing lead compounds where increased cellular penetration is desired.
- [1] ChemSrc. 329-78-2 (1-(4-氯苯基)-2-氟乙酮). ChemSrc Chemical Database. 2018. View Source
- [2] PubChem. 4'-Chloroacetophenone. National Center for Biotechnology Information. Accessed 2026. View Source
